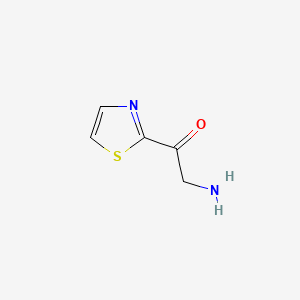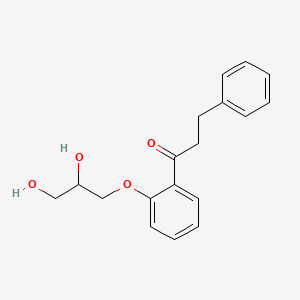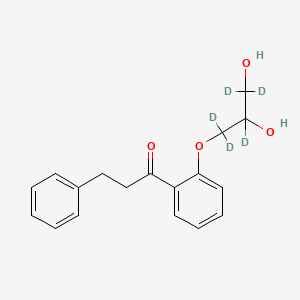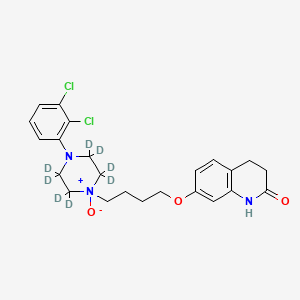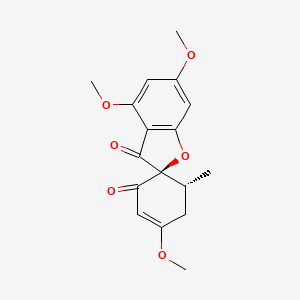
4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione: is a chemical compound with the molecular formula C17H18O6 and a molecular weight of 318.32 g/mol . This compound is characterized by its three methoxy groups and a methyl group attached to a grisen-2’,3-dione core structure. It is primarily used in biochemical research, particularly in the field of proteomics .
Applications De Recherche Scientifique
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include aromatic compounds with methoxy and methyl substituents.
Methylation: The methyl group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the grisen-2’,3-dione core structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a strong acid or base.
Industrial Production Methods
In an industrial setting, the production of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The methoxy and methyl groups can undergo substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols, under conditions that promote nucleophilic substitution.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Diols and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the methoxy or methyl groups.
Mécanisme D'action
The mechanism of action of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione can be compared with other similar compounds, such as:
4,4’,6-Trimethoxy-6’-ethyl-3’-grisen-2’,3-dione: Similar structure but with an ethyl group instead of a methyl group.
4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-diol: Similar structure but with diol groups instead of dione groups.
Uniqueness
The unique combination of methoxy and methyl groups, along with the grisen-2’,3-dione core, gives 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
IUPAC Name |
(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCKBUUKRORCHH-XLFHBGCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=CC(=O)[C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858536 |
Source


|
| Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56783-97-2 |
Source


|
| Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

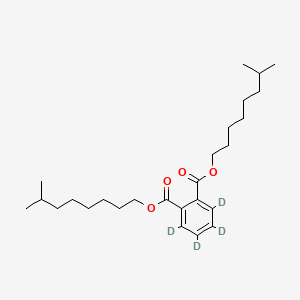
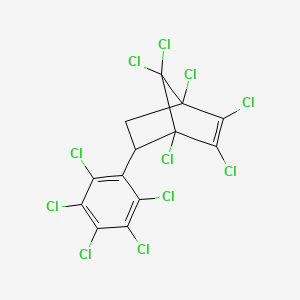
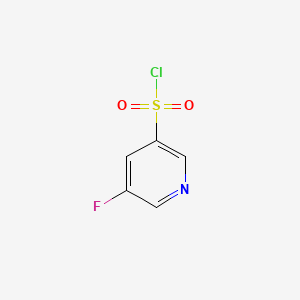
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)


